
Ginsenoside Ra1
Overview
Description
Ginsenoside Ra1 (C₅₈H₉₈O₂₆; molecular weight: 1210.63) is a protopanaxadiol (PPD)-type saponin found primarily in Panax ginseng and related species . Structurally, it features a dammarane skeleton with multiple sugar moieties, including glucoses and xyloses, attached at the C-3 and C-20 positions. Ra1 is identified as a quality marker for targets such as PIK3CA, PIK3CG, and MTOR in pharmacological studies . Its presence varies across ginseng cultivars, with higher concentrations observed in Panax notoginseng (PNF) compared to P. ginseng (PGF) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ginsenoside Ra1 involves the extraction and purification from the roots of Panax ginseng. The process typically includes the following steps:
Extraction: The roots of Panax ginseng are dried and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, including metabolic engineering and synthetic biology. Microbial chassis such as Saccharomyces cerevisiae are engineered to produce ginsenosides by introducing key enzymes involved in the biosynthetic pathways .
Chemical Reactions Analysis
Thermal Degradation and Structural Modification
Steaming or heat treatment of ginseng induces deglycosylation and side-chain elimination in Ra1, converting it into less-polar derivatives. This reaction is critical in red ginseng production:
-
Products : Loss of malonyl and glycosyl groups (e.g., glucose or rhamnose), yielding metabolites like protopanaxadiol (PPD) or protopanaxatriol (PPT) .
Table 1: Impact of Heat on Ginsenoside Stability
Condition | Observed Change in Ra1 | Reference |
---|---|---|
Steaming (120°C) | Deglycosylation, reduced polarity | |
Acidic Heat | Hydrolysis of glycosidic bonds |
Acid-Catalyzed Hydrolysis
Ra1’s glycosidic bonds are susceptible to acidic environments, such as gastric conditions:
-
Reaction : Cleavage of β-glucosidic linkages at C-3 and C-20 positions .
-
Mechanism : Protonation of glycosidic oxygen followed by nucleophilic attack by water .
Enzymatic Metabolism by Gut Microbiota
Human gut microbiota metabolizes Ra1 into bioactive compounds:
-
Products : 20(S)-Protopanaxadiol (PPD) and secondary glycosides .
-
Variability : Metabolic efficiency differs between individuals due to microbiota composition .
Oxidative Reactions
Ra1 participates in redox reactions, particularly under oxidative stress:
-
Lipid Peroxidation : Scavenges free radicals, inhibiting lipid peroxidation in vitro .
-
Mechanism : Electron donation from hydroxyl groups on its glycosyl residues .
Biosynthetic Pathway
Ra1 is synthesized via the mevalonate pathway in Panax plants:
Interaction with Protein Tyrosine Kinases (PTK)
Ra1 inhibits PTK activation under hypoxia/reoxygenation conditions:
-
Mechanism : Competitive binding to PTK’s ATP-binding site, blocking phosphorylation .
-
Outcome : Reduced endothelial cell apoptosis and oxidative stress .
Stability in Solvents
Ra1’s solubility and stability vary with solvent polarity:
Key Implications
-
Pharmacological Activity : Deglycosylated metabolites (e.g., PPD) exhibit higher bioavailability and membrane permeability .
-
Processing Methods : Thermal and acidic treatments enhance Ra1’s bioactivity by generating less-polar derivatives .
This synthesis of Ra1’s chemical behavior underscores its complexity and informs strategies for optimizing its therapeutic applications.
Scientific Research Applications
Immunomodulatory Effects
Ginsenoside Ra1 has been shown to possess immunomodulatory properties. Research indicates that it can enhance immune responses by promoting the activity of macrophages and T cells. For instance, studies have demonstrated that this compound can increase the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial for immune activation .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are notable in various experimental models. It has been reported to inhibit the expression of inflammatory mediators and cytokines, thereby reducing inflammation in conditions such as arthritis and colitis . This property is particularly relevant in treating chronic inflammatory diseases.
Antioxidant Effects
This compound exhibits antioxidant properties that help mitigate oxidative stress in cells. This is particularly beneficial in neuroprotective applications, where it can protect neuronal cells from damage induced by reactive oxygen species (ROS) .
Pharmacological Mechanisms
The mechanisms through which this compound exerts its effects are multifaceted:
- MAPK Pathway Activation : this compound activates the MAPK signaling pathway, which plays a critical role in cell proliferation and survival .
- NF-κB Pathway Modulation : By inhibiting NF-κB activation, this compound can reduce the expression of various pro-inflammatory genes .
- Regulation of Immune Cell Activity : It enhances the proliferation and activation of T cells and macrophages, leading to improved immune responses .
Cancer Therapy
Several studies have investigated the potential of this compound in cancer therapy. It has been shown to inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including modulation of apoptosis-related proteins and enhancement of immune responses against tumors .
Cardiovascular Health
This compound has also been studied for its cardiovascular benefits. Research indicates that it may improve endothelial function and reduce blood pressure in animal models, suggesting potential applications in managing cardiovascular diseases .
Comparative Data Table
The following table summarizes key findings related to the applications of this compound:
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Immunomodulation | Enhances macrophage activity | Increased TNF-α and IL-6 production |
Anti-inflammation | Inhibits inflammatory mediators | Reduced symptoms in arthritis models |
Antioxidant | Scavenges reactive oxygen species | Neuroprotection in oxidative stress models |
Cancer Therapy | Induces apoptosis in cancer cells | Tumor growth inhibition observed |
Cardiovascular Health | Improves endothelial function | Potential reduction in blood pressure |
Mechanism of Action
Ginsenoside Ra1 exerts its effects through multiple molecular targets and pathways. It modulates cellular signaling pathways, including the inhibition of protein tyrosine kinase activation, which plays a role in cell proliferation and apoptosis . Additionally, this compound influences the expression of genes involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Ginsenosides
Structural Differences
Ginsenoside Ra1 is distinguished from related compounds by its unique glycosylation pattern:
- Ra1 vs. Rb3 : Both are PPD-type, but Ra1 has a Glc6-Xyl group at the R2 substituent, enabling hydrogen bonding with residues like Q412 and D539 in Bruton’s tyrosine kinase (BTK) .
- Ra1 vs. Rb1/Rb2/Rc: Ra1 lacks the arabinose moiety present in Rb2/Rc, reducing its susceptibility to hydrolysis by α-arabinofuranosidases .
- Ra1 vs. Compound K : Compound K (a deglycosylated metabolite) has fewer sugars, correlating with stronger aldose reductase (AR) inhibition (IC₅₀ = 2.23 µM vs. Ra1’s IC₅₀ = 75.55 µM) .
Pharmacological Activities
Table 1: HRAR (Human Recombinant Aldose Reductase) Inhibitory Activity
Ginsenoside | IC₅₀ (µM) | Sugar Moieties |
---|---|---|
Protopanaxadiol | 0.36 ± 0.1 | 0 |
Compound K | 2.23 ± 0.54 | 1 |
Ginsenoside Rh1 | 4.66 ± 0.34 | 2 |
This compound | 75.55 ± 4.33 | 4 |
Ginsenoside Rb1 | 93.32 ± 5.76 | 4 |
Key Insight : Increased glycosylation reduces HRAR inhibition. Ra1’s moderate activity is attributed to its four sugar residues .
Table 2: Antiviral Activity Against SARS-CoV-2
Table 3: BTK Inhibition and Docking Scores
Ginsenoside | Docking Score (Cluster 2) | Key Binding Residues |
---|---|---|
Ra1 | Not explicitly reported | Q412, K430, D539 (H-bonds) |
Rb3 | 68.90 | Similar to Ra1 |
Key Insight : Ra1 and Rb3 share overlapping binding modes in BTK inhibition, but Ra1’s Glc6-Xyl group may enhance specificity .
Metabolic and Biocatalytic Pathways
- Deglycosylation: Ra1 is resistant to α-arabinofuranosidases but can be converted to Rb2 via β-xylosidase from Bifidobacterium breve .
- coli-expressed β-glucosidases, limiting its metabolic activation in the gut .
Q & A
Basic Research Questions
Q. What analytical methods are most effective for identifying and quantifying Ginsenoside Ra1 in complex plant matrices?
Methodological Answer: Ultra-high-performance liquid chromatography coupled with ion mobility-quadrupole time-of-flight tandem mass spectrometry (UHPLC/IM-QTOF-HDMSE) is widely used due to its high resolution and sensitivity. This technique enables differentiation of structural isomers (e.g., this compound vs. Ra2) and quantification in multicomponent systems. Validation steps should include spike-recovery experiments and calibration curves using certified reference materials .
Q. How can researchers standardize the extraction of this compound from Panax species to ensure reproducibility?
Methodological Answer: Optimize solvent systems (e.g., methanol-water or ethanol-water mixtures) based on polarity, and employ ultrasound-assisted extraction (UAE) or pressurized liquid extraction (PLE) to enhance yield. Validate protocols using matrix-matched controls and orthogonal analytical methods (e.g., HPLC vs. LC-MS) to confirm compound integrity .
Q. What are the key challenges in isolating this compound from co-occurring ginsenosides, and how can they be addressed?
Methodological Answer: Co-elution with structurally similar compounds (e.g., Ra2, Rb1) is a major challenge. Countercurrent chromatography (CCC) or preparative HPLC with phenyl-hexyl columns can improve separation. Post-purification characterization via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) is critical to confirm purity .
Advanced Research Questions
Q. How can experimental designs be optimized to study the pharmacokinetics of this compound in vivo?
Methodological Answer: Use radiolabeled isotopes (e.g., ³H or ¹⁴C) for tracer studies in animal models. Employ physiologically based pharmacokinetic (PBPK) modeling to predict absorption-distribution-metabolism-excretion (ADME) profiles. Validate findings using microsampling techniques (e.g., dried blood spots) to minimize animal use while maximizing data resolution .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, dosage regimes). Use standardized bioassays (e.g., NF-κB inhibition for anti-inflammatory studies) and include positive/negative controls. Sensitivity analyses should assess batch-to-batch variability in compound purity .
Q. How can multi-omics approaches elucidate the molecular mechanisms of this compound in disease models?
Methodological Answer: Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map signaling pathways. For example, in cancer models, correlate this compound-induced apoptosis with downregulation of PI3K/AKT/mTOR markers. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) for systems-level interpretation .
Q. What statistical frameworks are recommended for analyzing dose-response relationships of this compound in preclinical studies?
Methodological Answer: Apply nonlinear regression models (e.g., four-parameter logistic curve) to estimate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For longitudinal data, mixed-effects models account for inter-subject variability .
Q. Methodological Best Practices
- Data Presentation : Use scatterplots with error bars (SD/SEM) for bioactivity data. For chromatograms, annotate peaks with m/z ratios and retention times .
- Replication : Include triplicate measurements in independent experiments. Report coefficient of variation (CV) for intra- and inter-assay precision .
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain institutional review board (IRB) approval for human cell line use .
Properties
IUPAC Name |
2-[2-[[17-[2-[6-[[3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-52-47(74)42(69)39(66)30(81-52)22-76-49-45(72)40(67)31(23-77-49)80-50-44(71)36(63)27(62)21-75-50)25-11-16-57(7)35(25)26(61)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)82-53-48(43(70)38(65)29(20-60)79-53)83-51-46(73)41(68)37(64)28(19-59)78-51/h10,25-53,59-74H,9,11-23H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMXBSSOCCPAOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(CO8)OC9C(C(C(CO9)O)O)O)O)O)O)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H98O26 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1211.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ginsenoside Ra1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035693 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
83459-41-0 | |
Record name | Ginsenoside Ra1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035693 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.